N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, linked to a benzamide substituent at the 4-position. The tetrahydrofuran (THF) ring at the 7-position of the pyrrolo[2,3-d]pyrimidine is characterized by the (2R,4R,5R) stereochemistry, with 3,3-difluoro and 5-(hydroxymethyl) groups. This structural complexity suggests applications in targeted therapies, particularly in oncology, as similar frameworks are common in kinase inhibitors and nucleoside analogs .
Properties
Molecular Formula |
C18H16F2N4O4 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[7-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H16F2N4O4/c19-18(20)13(26)12(8-25)28-17(18)24-7-6-11-14(21-9-22-15(11)24)23-16(27)10-4-2-1-3-5-10/h1-7,9,12-13,17,25-26H,8H2,(H,21,22,23,27)/t12-,13-,17-/m1/s1 |
InChI Key |
ORQUJKPKVYWHCI-PBFPGSCMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=NC=N2)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=NC=N2)C4C(C(C(O4)CO)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluorotetrahydrofuran ring: This step involves the fluorination of a tetrahydrofuran derivative under controlled conditions.
Construction of the pyrrolopyrimidine core: This is achieved through a series of cyclization reactions, often involving the use of strong bases and high temperatures.
Attachment of the benzamide group: This final step involves the coupling of the benzamide moiety to the pyrrolopyrimidine core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoro groups or to convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atoms could yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide exhibit promising anticancer properties. The pyrrolo[2,3-D]pyrimidine scaffold has been linked to the inhibition of specific kinases involved in cancer cell proliferation. For instance, research has shown that derivatives of pyrrolo[2,3-D]pyrimidines can selectively inhibit the activity of protein kinases such as CDK and AKT, leading to reduced tumor growth in preclinical models .
2. Antiviral Properties
The compound has also been evaluated for its antiviral effects. Its structure suggests potential activity against viral enzymes. For example, studies have demonstrated that similar benzamide derivatives can inhibit viral replication by targeting viral polymerases and proteases. This opens avenues for developing antiviral therapies against diseases such as HIV and Hepatitis C .
Biochemistry
1. Enzyme Inhibition
this compound has been investigated for its potential to act as an inhibitor of various enzymes involved in metabolic pathways. The difluorinated tetrahydrofuran moiety may enhance binding affinity to target enzymes due to its ability to form stronger interactions through hydrogen bonding and hydrophobic effects. This property is particularly relevant in drug design aimed at metabolic disorders .
2. Molecular Probes
The unique structural features of this compound allow it to be utilized as a molecular probe in biochemical assays. The incorporation of fluorine atoms can enhance the compound's visibility in imaging studies using techniques like nuclear magnetic resonance (NMR) spectroscopy or fluorescence microscopy. This application is crucial for tracking biological processes at a molecular level .
Material Science
1. Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. The chemical stability provided by the difluorinated group can lead to materials that withstand higher temperatures and stress conditions compared to traditional polymers .
2. Nanotechnology
Nanoparticles functionalized with this compound have shown promise in drug delivery systems. The ability to modify surface properties through chemical functionalization allows for targeted delivery of therapeutic agents directly to diseased tissues while minimizing side effects on healthy cells .
Case Studies
Mechanism of Action
The mechanism of action of N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
Compound F ()
- Structure : Shares the (2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran moiety but replaces the benzamide group with a 3-mercaptopropanamide linked to a pyrimidin-4-yl group.
- Application: Used in cyanine-gemcitabine conjugates for glioblastoma theranostics. The thiol group enhances reactivity for conjugation, while the THF modifications improve metabolic stability .
(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL ()
- Structure: Differs by having a 4-amino group on the pyrrolo[2,3-d]pyrimidine instead of benzamide. The THF ring retains similar stereochemistry but lacks the 3,3-difluoro substituents.
- Implications: The amino group may enhance interactions with nucleic acid targets, while the absence of fluorine reduces lipophilicity .
Baricitinib Hydroxymethyl Impurity (BHM) ()
Functional Group Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
Impact of Stereochemistry and Substituents
- Stereochemistry : The (2R,4R,5R) configuration in the THF ring of the target compound optimizes spatial alignment for target binding, as seen in gemcitabine derivatives .
- Fluorine Substituents : The 3,3-difluoro groups increase metabolic stability and electronegativity, enhancing interactions with hydrophobic enzyme pockets .
- Benzamide vs. Hydrazide (as in 5a) introduces conformational flexibility and hydrogen-bonding capacity . Amino groups (as in ) favor interactions with phosphate backbones in nucleic acids .
Research Findings and Methodological Insights
Bioactivity and Structural Clustering ()
NMR and MS-Based Differentiation ()
- NMR Shifts: The 3,3-difluoro and hydroxymethyl groups in the THF ring cause distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), differentiating it from non-fluorinated analogs .
- Mass Spectrometry : Molecular networking reveals that fragmentation patterns of the benzamide substituent (e.g., m/z 105 for C7H5O+) are absent in hydrazide or sulfonamide derivatives .
Computational Docking and Affinity Predictions ()
- Docking Affinity : The target compound’s THF ring and benzamide group yield a Tanimoto coefficient >0.7 with kinase inhibitors like imatinib, suggesting shared binding motifs .
- Structural Motif Networks : Grouping by Murcko scaffolds confirms the pyrrolo[2,3-d]pyrimidine core as a conserved chemotype, with substituents driving target specificity .
Biological Activity
N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 692.72 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity against various targets in cancer therapy and other diseases.
The biological activity of this compound primarily involves:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are implicated in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
- Antiviral Activity : Some studies suggest that the compound may exhibit antiviral properties by interfering with viral replication processes.
- Modulation of Enzyme Activity : The compound may affect enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound in various studies:
Case Study 1: Anticancer Activity
In a study conducted on melanoma cell lines, this compound demonstrated significant cytotoxic effects. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Case Study 2: Viral Inhibition
Another research effort focused on the antiviral properties of the compound. In vitro assays indicated that it effectively inhibited the replication of certain viruses by disrupting their life cycle at the entry or replication stages.
Research Findings
Recent findings indicate that this compound holds promise for treating various cancers and viral infections:
- Efficacy Against Glioblastoma : Preclinical studies have shown that it can significantly reduce tumor size and improve survival rates in glioblastoma models.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy compared to monotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
